2,4,6-Triphenylnitrobenzene

Übersicht

Beschreibung

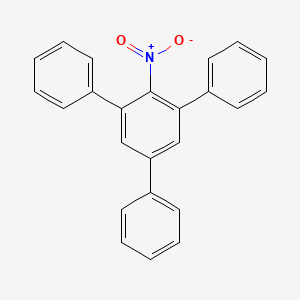

2,4,6-Triphenylnitrobenzene is an organic compound characterized by a benzene ring substituted with three phenyl groups and a nitro group at the 2, 4, and 6 positions, respectively. This compound is notable for its unique structural configuration, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,4,6-Triphenylnitrobenzene can be synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with nitromethane under basic conditions. The reaction involves the addition of triethylamine to a suspension of 2,4,6-triphenylpyrylium tetrafluoroborate and nitromethane in absolute ethanol, followed by heating under reflux .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up for industrial applications. The use of readily available reagents and straightforward reaction conditions makes this compound accessible for larger-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Triphenylnitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrogenation with catalysts such as Raney nickel.

Common Reagents and Conditions:

Reduction: Hydrogen gas and Raney nickel catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Reduction: 2,4,6-Triphenylaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Photocatalytic Applications

TPNB has been investigated for its photocatalytic properties, particularly in the selective oxidation of organic compounds. Research has demonstrated that TPNB can serve as an effective photocatalyst for the oxidation of benzylamines to N-benzylidene benzylamines under mild conditions. The catalytic efficiency is notable, with high yields achieved using minimal amounts of TPNB as a photocatalyst. This application showcases TPNB's potential in organic synthesis and green chemistry practices.

Case Study:

A study reported the synthesis of two novel aromatic dendrimers containing TPNB cores, which exhibited improved thermal stability and photophysical properties. These dendrimers were utilized in organic light-emitting diodes (OLEDs) and as innovative photocatalysts for the selective oxidation of benzylamines. The results indicated that TPNB-based catalysts could be recycled multiple times without significant loss of activity, highlighting their practical utility in synthetic applications .

Material Science Applications

In material science, TPNB derivatives have been explored for their potential use in OLEDs and other optoelectronic devices. The incorporation of TPNB into polymer matrices has been shown to enhance the thermal and photostability of the resulting materials.

Table 1: Properties of TPNB-based Materials

| Property | Value |

|---|---|

| Thermal Stability | High |

| Photophysical Properties | Enhanced emission |

| Catalytic Activity | Effective for oxidation |

| Recyclability | Up to 10 cycles |

The ability of TPNB to modify electron injection kinetics has also been investigated, showing promise for improving the efficiency of electronic devices by optimizing charge transport mechanisms .

Environmental and Health Research

TPNB is included in studies assessing the environmental impact and toxicity of nitro compounds. Research indicates that nitrobenzene derivatives can have various health effects, including nephrotoxicity in animal models. Understanding these effects is crucial for evaluating the safety and environmental impact of compounds like TPNB.

Case Study:

A comprehensive evaluation highlighted that exposure to certain nitro compounds could lead to chronic progressive nephropathy in laboratory animals. This emphasizes the need for careful handling and regulation of nitro compounds, including TPNB, in industrial applications .

Synthesis and Chemical Behavior

The synthesis of TPNB typically involves complex organic reactions that require careful control over reaction conditions to achieve desired yields and purity levels. Its reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.

Research Findings:

Studies have shown that TPNB can undergo reactions with organometallic reagents, leading to the formation of new compounds with potential applications in pharmaceuticals and agrochemicals .

Wirkmechanismus

The mechanism of action of 2,4,6-triphenylnitrobenzene primarily involves its reactivity due to the presence of the nitro group. The electron-withdrawing nature of the nitro group influences the compound’s reactivity in nucleophilic aromatic substitution reactions. Additionally, the steric hindrance provided by the phenyl groups affects the compound’s overall reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

2,4,6-Triphenylaniline: A reduction product of 2,4,6-triphenylnitrobenzene.

2,4,6-Triphenylphenol: Another derivative with different functional groups.

Uniqueness: this compound is unique due to the combination of its structural features and the presence of the nitro group, which imparts distinct reactivity patterns compared to its analogs. The steric and electronic effects of the phenyl groups and the nitro group make it a valuable compound for studying various chemical reactions and mechanisms .

Biologische Aktivität

2,4,6-Triphenylnitrobenzene (TPNB) is a nitroaromatic compound known for its complex biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

TPNB has the molecular formula C24H19N1O2 and a molecular weight of 365.42 g/mol. Its structure consists of three phenyl groups attached to a nitro-substituted benzene ring, contributing to its unique reactivity and biological interactions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of TPNB against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated using standardized microbiological assays.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 31.2 |

| Pseudomonas aeruginosa | 62.5 |

These findings suggest that TPNB exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Studies

TPNB's cytotoxic effects have been assessed on various cancer cell lines using the MTT assay. The results indicate that TPNB possesses notable antiproliferative activity.

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (Cervical Cancer) | 8.5 |

| MCF-7 (Breast Cancer) | 12.0 |

| HT-29 (Colon Cancer) | 10.5 |

The IC50 values suggest that TPNB can effectively inhibit cell proliferation in these cancer types, indicating its potential as an anticancer agent.

The mechanism by which TPNB exerts its biological effects is primarily through the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial and cancer cells. This oxidative stress can trigger apoptosis or necrosis, contributing to its antimicrobial and anticancer properties.

Case Study 1: Antimicrobial Efficacy

A study conducted by Seck et al. focused on the antimicrobial activity of TPNB against clinical isolates of E. coli and S. aureus. The researchers found that TPNB inhibited bacterial growth significantly more than conventional antibiotics at comparable concentrations, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry evaluated the anticancer properties of TPNB derivatives. The study demonstrated that modifications to the nitro group enhanced cytotoxicity against human cancer cell lines, indicating that structural variations could optimize therapeutic efficacy .

Environmental Impact

TPNB is also studied for its environmental implications, particularly in relation to its persistence and toxicity in aquatic systems. Its degradation products have been shown to exhibit varying degrees of toxicity to aquatic organisms, highlighting the need for careful management of nitroaromatic compounds in environmental contexts .

Eigenschaften

IUPAC Name |

2-nitro-1,3,5-triphenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-25(27)24-22(19-12-6-2-7-13-19)16-21(18-10-4-1-5-11-18)17-23(24)20-14-8-3-9-15-20/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRVMYZAKLXTFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389308 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10368-47-5 | |

| Record name | 2,4,6-Triphenylnitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the electrochemical behavior of 2,4,6-Triphenylnitrobenzene?

A1: Cyclic voltammetry studies reveal that this compound undergoes two reversible one-electron reductions in dimethylformamide (DMF) []. This electrochemical behavior suggests the formation of a stable radical anion intermediate. Furthermore, preparative reduction of this compound yields 2,4,6-Triphenylaniline under various conditions, including acidic, alkaline, and in the presence of acetic anhydride []. Interestingly, a stable violet radical anion with a broad absorption maximum at 682 nm is formed during reduction in dry DMF []. This indicates the compound's potential for applications involving electron transfer processes.

Q2: How do the phenyl groups in this compound influence its reactivity?

A2: The three phenyl groups in this compound act as electron-donating groups during reduction reactions []. This behavior is similar to that observed with ortho or para hydroxyl or amino groups, suggesting their influence on the compound's electron density and, consequently, its reactivity.

Q3: Can you describe a synthesis method for this compound?

A3: One reported method involves the reaction of nitromethane with an excess of benzaldehyde in the presence of triethylamine as a base []. This reaction leads to the formation of this compound through a cyclization and subsequent aromatization process.

Q4: Are there any structural insights into this compound available?

A4: Structural studies have revealed that the nitro group in this compound is twisted out of the plane of the aromatic ring by approximately 64-65 degrees []. This twist is attributed to steric hindrance between the nitro group and the ortho phenyl substituents. This structural information is crucial for understanding the compound's reactivity and potential interactions with other molecules.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.